5-methylthiophene-3-sulfonamide
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Overview
Description
5-methylthiophene-3-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry. Sulfonamides, on the other hand, are a crucial class of drugs with various biological activities such as antibacterial, antiviral, anticancer, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-methylthiophene-3-sulfonamide, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
5-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
5-methylthiophene-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the enzyme’s active site, inhibiting its activity. This inhibition can lead to various physiological effects, such as diuresis or reduction of intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-sulfonamide
- Thiophene-3-sulfonamide
- 2-methylthiophene-3-sulfonamide
Comparison
5-methylthiophene-3-sulfonamide is unique due to the presence of a methyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to other thiophene-based sulfonamides, it may exhibit different binding affinities and inhibitory effects on enzymes .
Properties
CAS No. |
1017264-52-6 |
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Molecular Formula |
C5H7NO2S2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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